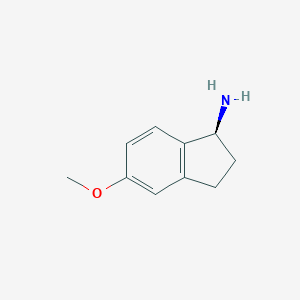

(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYHMCGHGLLTIN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H](CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262352 | |

| Record name | (1S)-2,3-Dihydro-5-methoxy-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132154-15-5 | |

| Record name | (1S)-2,3-Dihydro-5-methoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132154-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2,3-Dihydro-5-methoxy-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indane and Aminoindane Scaffolds: Cornerstones in Modern Chemical Research

The indane nucleus, a simple fusion of a benzene (B151609) ring and a cyclopentane (B165970) ring, provides a rigid and structurally versatile scaffold that is prevalent in many biologically active molecules and natural products. researchgate.netnih.gov This structural rigidity is a key feature, as it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for biological targets such as enzymes and receptors. The diverse possibilities for substitution on both the aromatic and aliphatic rings allow for extensive exploration of structure-activity relationships in drug discovery. researchgate.net

Aminoindanes, which are indane derivatives bearing an amino group, have been a particular focus of medicinal chemistry. nih.gov The introduction of the amino group provides a key site for interaction with biological targets and a handle for further chemical modification. Historically, aminoindane derivatives were investigated for their potential as anti-Parkinsonian drugs due to their structural similarities to other neuroactive compounds. wikipedia.orgyale.edunih.gov Research has since expanded to explore their roles as selective serotonin (B10506) releasing agents and their potential in facilitating psychotherapy. nih.gov The constrained phenethylamine (B48288) skeleton within the aminoindane structure is a key reason for its continued investigation in the development of novel therapeutic agents. yale.edu

The S 5 Methoxy 2,3 Dihydro 1h Inden 1 Amine Motif: a Tool in Advanced Chemical Synthesis and Stereochemical Importance

The specific enantiomer, (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, represents a valuable chiral building block in advanced chemical synthesis. documentsdelivered.com The "handedness" or chirality of a molecule is of paramount importance in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. researchgate.netnih.govresearchgate.net Therefore, the ability to synthesize single-enantiomer drugs is a critical aspect of modern pharmaceutical development. nih.gov

The (S)-5-methoxy-1-aminoindane motif provides a stereochemically defined primary amine on a rigid scaffold. This makes it a useful precursor or chiral auxiliary in asymmetric synthesis, where the goal is to create new chiral molecules with a high degree of stereocontrol. nih.gov The amine group can be used to direct the stereochemical outcome of reactions on other parts of a molecule or can be incorporated into a larger, more complex chiral target. The methoxy (B1213986) group on the aromatic ring can influence the electronic properties of the molecule and provide an additional point for chemical modification. While specific, widespread applications of this compound as a synthetic intermediate are not extensively documented in publicly available research, its structural features are analogous to other chiral amines that are widely used in the stereoselective synthesis of pharmaceuticals and other fine chemicals. yale.edu

The stereochemical importance of this motif lies in the fixed spatial arrangement of the amine and methoxy groups on the indane core. This defined three-dimensional structure is crucial when it is used to induce chirality in other molecules or when it is part of a larger molecule designed to interact with a specific chiral biological target. nih.gov

A History of Chiral Indanamine Derivatives: Evolution of Synthetic Strategies

Approaches to Racemic 5-Methoxy-2,3-dihydro-1H-inden-1-amine

The initial step in many synthetic routes is the production of the racemic form of 5-Methoxy-2,3-dihydro-1H-inden-1-amine. This is typically achieved through the chemical modification of a suitable precursor, such as 5-methoxy-1-indanone (B147253).

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. In this context, 5-methoxy-1-indanone serves as the ketone precursor. The process generally involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) formate (B1220265), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding primary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired 1-aminoindane. For instance, the Leuckart reaction, which uses ammonium formate or formamide, is a classic method that can be applied to the reductive amination of 5-methoxy-1-indanone.

Table 1: Reagents for Reductive Amination of 5-Methoxy-1-indanone

| Amine Source | Reducing Agent | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | H₂/Raney Nickel | High pressure, elevated temperature |

| Ammonium Formate | Formic Acid (Leuckart) | High temperature |

| Hydroxylamine | H₂/Palladium on Carbon | Two-step: oximation then reduction |

A robust and frequently utilized strategy for preparing 1-aminoindane scaffolds involves a multi-step sequence starting from the corresponding 1-indanone (B140024). This method circumvents the direct use of ammonia and high-pressure hydrogenation, offering an alternative pathway that is often more amenable to laboratory-scale synthesis.

The general sequence is as follows:

Reduction of the Ketone: The precursor, 5-methoxy-1-indanone, is first reduced to the corresponding alcohol, 5-methoxy-2,3-dihydro-1H-inden-1-ol. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. researchgate.netresearchgate.net

Conversion to an Azide (B81097): The resulting alcohol is then converted into an azide intermediate. This can be achieved through various methods, including an alternative Mitsunobu reaction or by first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide salt like sodium azide (NaN₃). researchgate.netresearchgate.net

Reduction of the Azide: The final step is the reduction of the azide group to the primary amine. This transformation is typically accomplished with high efficiency using methods such as catalytic hydrogenation over palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net This sequence yields the racemic (±)-1-aminoindane product, often isolated as a hydrochloride or hydrobromide salt. researchgate.netresearchgate.net

More complex synthetic strategies involve building the 1-aminoindane scaffold through a series of reactions that include functionalizing a simpler aromatic precursor. These routes offer flexibility for introducing various substituents onto the aromatic ring. A general approach might begin with a readily available benzene (B151609) derivative, which is then elaborated to construct the fused five-membered ring.

For the synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-amine, a potential pathway could start from a compound like m-anisaldehyde or a related methoxy-substituted benzene derivative. The synthesis would proceed through steps such as:

Chain Elongation: Attaching a three-carbon chain to the aromatic ring, which is required to form the indane system. This can be achieved through reactions like a Friedel-Crafts acylation followed by reduction and further chemical modifications.

Intramolecular Cyclization: An intramolecular Friedel-Crafts reaction or a similar cyclization method is then used to form the five-membered ring, yielding the 5-methoxy-1-indanone core. nih.gov

Introduction of the Amine Group: Once the indanone is formed, the amine group can be introduced using the methods described previously, such as reductive amination or conversion via an azide intermediate. researchgate.netresearchgate.net

This approach allows for the strategic placement of substituents on the aromatic ring early in the synthesis, providing access to a diverse range of substituted aminoindane derivatives. mdpi.comresearchgate.net

Enantioselective Synthesis and Chiral Resolution of 1-Aminoindanes

Obtaining the enantiomerically pure this compound is crucial for its applications. This is achieved either by direct asymmetric synthesis or by resolving the racemic mixture.

Resolution of the racemic amine is a common and industrially viable method for obtaining single enantiomers. This technique relies on the separation of diastereomers that have different physical properties.

The most established method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. mdpi.com This process leverages the principle that diastereomers exhibit different solubilities, allowing one to be selectively crystallized from a solution. mdpi.comrsc.org

The procedure involves the following steps:

Salt Formation: The racemic mixture of 5-methoxy-2,3-dihydro-1H-inden-1-amine is treated with a single enantiomer of a chiral acid in a suitable solvent. Commonly used chiral acids include derivatives of tartaric acid (e.g., di-p-toluoyl-L-tartaric acid) or mandelic acid. researchgate.netiucr.org This reaction produces a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system. mdpi.com By carefully controlling conditions such as temperature and concentration, the less soluble salt selectively precipitates out of the solution. iucr.org

Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer of the amine is then liberated from the chiral acid by treatment with a base. The more soluble diastereomeric salt remains in the filtrate, from which the other amine enantiomer can be recovered.

The efficiency of the resolution can be influenced by the choice of chiral acid and solvent. iucr.org Repeated crystallization steps may be necessary to achieve high enantiomeric purity. mdpi.comiucr.org An alternative to using chiral acids is to react the racemic amine with a chiral acylating agent, such as (R)-O-acetylmandeloyl chloride, to form diastereomeric amides which can also be separated by crystallization. researchgate.net

Table 2: Common Chiral Resolving Agents for Aminoindanes

| Resolving Agent Class | Specific Example | Type of Diastereomer Formed |

|---|---|---|

| Chiral Carboxylic Acids | Di-p-toluoyl-L-tartaric acid | Diastereomeric Salts |

| Chiral Carboxylic Acids | (S)-Mandelic acid | Diastereomeric Salts |

| Chiral Acylating Agents | (R)-O-acetylmandeloyl chloride | Diastereomeric Amides |

Asymmetric Catalysis for Enantiopure Aminoindane Frameworks

Biocatalytic reductive amination has emerged as a highly efficient and atom-economical method for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgresearchgate.net This transformation is catalyzed by enzymes such as amine dehydrogenases (AmDHs), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to reduce an in situ-formed imine intermediate. rsc.orgfrontiersin.org

Wild-type AmDHs have demonstrated efficacy in the synthesis of a variety of short-chain chiral alkyl amines. frontiersin.orgwhiterose.ac.ukwhiterose.ac.uk For instance, MsmeAmDH has been used for the synthesis of (S)-1-methoxypropan-2-amine with high enantioselectivity (98.1% ee), a compound that shares a key structural feature with this compound. frontiersin.orgwhiterose.ac.ukwhiterose.ac.uk The successful application of these enzymes to analogous substrates suggests their potential for the direct asymmetric synthesis of the target aminoindane from the corresponding indanone.

Enzyme engineering plays a crucial role in expanding the substrate scope and improving the stereoselectivity of AmDHs. researchgate.net Through techniques like directed evolution, enzymes can be tailored to accept bulkier substrates, such as substituted indanones, and to produce the desired enantiomer with high fidelity.

Table 2: Examples of AmDH-catalyzed reductive amination

| Ketone Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (%) |

| Butan-2-one | MsmeAmDH | (S)-Butan-2-amine | up to 97.1 | 93.6 |

| 1-Methoxypropan-2-one | MsmeAmDH | (S)-1-Methoxypropan-2-amine | 56.5 | 98.1 |

| 1-Methoxypropan-2-one | MicroAmDH | (S)-1-Methoxypropan-2-amine | 78.4 | 97.4 |

Data represents conversions at 50 mM substrate concentration. frontiersin.orgwhiterose.ac.ukwhiterose.ac.uk

Asymmetric hydrogenation of enamides is a well-established and highly reliable method for the synthesis of chiral amines. nih.gov This approach involves the hydrogenation of a prochiral enamide precursor in the presence of a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium. nih.gov The resulting N-acylated amine can then be readily deprotected to afford the free chiral amine.

A variety of chiral ligands have been developed to induce high enantioselectivity in these hydrogenations. nih.govresearchgate.netresearchgate.net Chiral phosphoric acids have also been utilized as catalysts for the asymmetric hydrogenation of enamides, offering a metal-free alternative. nih.gov More recently, cobalt-catalyzed asymmetric hydrogenation of enamides has been reported, providing a more sustainable and cost-effective approach. princeton.edu The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities.

This methodology offers a versatile route to a wide range of chiral amines and is applicable to the synthesis of chiral aminoindanes, provided the corresponding enamide precursor can be readily prepared.

Transition metal catalysis offers a broad spectrum of reactions for the asymmetric synthesis of complex molecules, including chiral aminoindanes. researchgate.netmdpi.com Palladium-catalyzed reactions, in particular, have been instrumental in the development of novel methods for the construction of the aminoindane framework.

One notable example is the asymmetric palladium-catalyzed alkene carboamination reaction. nih.govnih.govacs.orgresearchgate.netacs.org This reaction allows for the direct synthesis of enantioenriched 2-aminoindane derivatives from 2-allylphenyltriflate precursors and aliphatic amines. nih.govnih.govacs.orgresearchgate.netacs.org A catalyst generated in situ from a palladium source and a chiral ligand, such as (S)-tert-butylPHOX, can provide the desired carbocycles in good yields and with excellent enantiomeric ratios (up to >99:1 er). nih.govnih.govacs.org This intramolecular cyclization proceeds via an anti-aminopalladation mechanism. nih.govnih.gov

While this specific example leads to 2-aminoindanes, the underlying principles of transition metal-catalyzed asymmetric C-N bond formation are applicable to the synthesis of 1-aminoindane derivatives as well. The development of new catalytic systems and the design of appropriate substrates are active areas of research in this field.

Chiral Pool Synthesis Strategies for Indane Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, as starting materials for the synthesis of complex chiral molecules. wikipedia.orgyoutube.comstudysmarter.co.uk This strategy can be highly efficient as the chirality is already embedded in the starting material, often obviating the need for a separate resolution or asymmetric catalysis step. wikipedia.orgmdpi.com

For the synthesis of chiral aminoindane derivatives, amino acids like phenylalanine are particularly attractive starting materials due to their structural similarity to the target molecules. An enantioselective synthesis of both (R)- and (S)-2-N-carbomethoxy-5-aminoindane has been reported starting from the corresponding enantiomers of phenylalanine. researchgate.net The key step in this synthesis is a Friedel-Crafts reaction of N-carbomethoxy phenylalanine to form a chiral 2-N-carbomethoxy-1-indanone. This intermediate is then further elaborated through a series of stereoselective transformations to yield the final product. researchgate.net

This approach demonstrates the power of chiral pool synthesis for accessing enantiopure indane derivatives with defined stereochemistry at the C2 position. Similar strategies, potentially starting from other chiral building blocks, could be envisioned for the synthesis of this compound.

Positional Isomers and Stereoisomers of Methoxy-Substituted Aminoindanes

The substitution pattern of the methoxy (B1213986) and amino groups on the indane ring system gives rise to several positional isomers, each with unique characteristics. While the parent compound features a methoxy group at the 5-position and an amino group at the 1-position, shifting these functional groups to other locations on the indane structure results in distinct chemical entities. For instance, 5-methoxy-2,3-dihydro-1H-inden-2-amine is a known positional isomer where the amino group is located on the cyclopentane (B165970) ring at the 2-position. aksci.comnih.govchemicalbook.comchemsrc.com

Furthermore, the introduction of additional substituents can generate a wider range of positional isomers. An example is 5-methoxy-6-methyl-2-aminoindan, which has been studied for its similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). encyclopedia.pub The placement of the methoxy and methyl groups on the aromatic ring significantly influences the molecule's interaction with biological targets.

Stereoisomerism is another critical aspect of the structural diversity of these compounds. The chiral center at the 1-position of this compound means it exists as two enantiomers: the (S) and (R) forms. The specific spatial arrangement of the amino group is a key determinant of the molecule's biological activity. The synthesis of individual enantiomers often requires stereoselective methods or the resolution of a racemic mixture.

| Compound Name | Position of Methoxy Group | Position of Amino Group | Other Substituents |

|---|---|---|---|

| This compound | 5 | 1 | None |

| 5-Methoxy-2,3-dihydro-1H-inden-2-amine | 5 | 2 | None |

| 5-Methoxy-6-methyl-2-aminoindan | 5 | 2 | 6-methyl |

| 5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine | 5, 6 | 2 | None |

N-Substituted Aminoindane Derivatives (e.g., 1H-Inden-1-amine, 2,3-dihydro-5-methoxy-N-(1-methylethyl)-)

Modification of the primary amino group at the 1-position through N-substitution provides a straightforward method for generating a diverse library of derivatives. The introduction of various alkyl or other functional groups on the nitrogen atom can significantly alter the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacological profile.

For example, the N-methyl derivative, 2,3-dihydro-5-methoxy-N-methyl-1H-inden-1-amine, has been synthesized and studied. ontosight.ai The addition of a small methyl group can impact receptor binding and metabolic stability. A larger substituent, such as an isopropyl group, yields 1H-Inden-1-amine, 2,3-dihydro-5-methoxy-N-(1-methylethyl)-. ontosight.ai The synthesis of such compounds typically involves the reaction of the primary amine with an appropriate alkylating agent. ontosight.ai Research into these derivatives often explores their potential effects on the central nervous system. ontosight.ai

| Compound Name | N-Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | -H | C10H13NO | 163.22 |

| 2,3-dihydro-5-methoxy-N-methyl-1H-inden-1-amine | -CH3 | C11H15NO | 177.24 |

| 1H-Inden-1-amine, 2,3-dihydro-5-methoxy-N-(1-methylethyl)- | -CH(CH3)2 | C13H19NO | 205.30 |

Halogenated and Other Ring-Substituted Aminoindane Analogs (e.g., (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine)

The introduction of halogen atoms or other substituents onto the aromatic ring of the aminoindane scaffold is a common strategy in drug design to modulate electronic properties and metabolic stability. nih.govresearchgate.netencyclopedia.pubresearchgate.net Halogenation can alter a molecule's lipophilicity and its ability to form halogen bonds, which can influence protein-ligand interactions. researchgate.net

| Compound Name | Substitution on Aromatic Ring | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 5-Methoxy | C10H13NO | 163.22 |

| (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | 5-Chloro | C9H10ClN | 167.63 |

| 5-Iodo-2-aminoindane | 5-Iodo (on 2-aminoindane core) | C9H10IN | 259.09 |

Dihydroxy-Aminoindane Scaffolds (e.g., (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol)

The dihydroxy-aminoindane scaffold represents another important class of analogs. These compounds feature hydroxyl groups in addition to the amino group on the indane core. A key example is 1-amino-2,3-dihydro-1H-inden-2-ol, which has multiple stereoisomers, including the (1S,2S) and (1S,2R) configurations. nih.govnih.gov The relative stereochemistry of the amino and hydroxyl groups (cis or trans) is a critical determinant of their utility, particularly as chiral auxiliaries and ligands in asymmetric synthesis. mdpi.com

The synthesis of these dihydroxy-aminoindane scaffolds often involves stereoselective methods to control the configuration of the chiral centers. mdpi.com For instance, enantiopure cis-1-amino-2-indanol can be prepared through various strategies, including enzymatic resolution. mdpi.com These scaffolds are valuable building blocks in the synthesis of more complex molecules and have been incorporated into numerous bioactive structures. mdpi.com

| Compound Name | Stereochemistry | Functional Groups |

|---|---|---|

| (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol | 1S, 2S (trans) | 1-Amino, 2-Hydroxy |

| (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol | 1S, 2R (cis) | 1-Amino, 2-Hydroxy |

Comparative Structural Analysis with Relevant Indane and Dihydroindene Derivatives

The aminoindane scaffold shares structural similarities with other classes of compounds, which can provide insights into its potential biological activities. For example, 2-aminoindane is a cyclic analog of amphetamine, with a bridge between the alpha-carbon and the aromatic ring creating a more rigid conformation. frontiersin.org This structural constraint can influence how the molecule interacts with its biological targets compared to more flexible phenethylamines.

The core indane structure is considered a "privileged scaffold" in drug discovery, meaning it is a framework that can be used to build ligands for a variety of different biological targets. nih.govmdpi.com The versatility of the indane and dihydroindene backbone allows for the introduction of various functional groups at multiple positions, leading to a wide range of pharmacological effects. For instance, indanone derivatives, such as 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one, serve as key synthetic intermediates for many of these analogs. nih.gov

Advanced Applications in Chemical and Biological Research

Role as a Chiral Building Block in Complex Organic Molecule Synthesis

The development of new therapeutic agents increasingly relies on the use of chiral building blocks to ensure precise interaction with biological targets, which are inherently chiral. enamine.net (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine serves as a key example of such a building block, providing a structurally rigid and functionally versatile scaffold for the asymmetric synthesis of complex organic molecules. nih.govsigmaaldrich.com

The indane core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to treat a variety of diseases. beilstein-journals.orgresearchgate.net As a chiral amine, this compound is a valuable precursor for creating enantiomerically pure pharmaceutical intermediates. Chiral amines are foundational components in many drug candidates, and utilizing an optically pure starting material like this inden-1-amine derivative is crucial for synthesizing single-enantiomer drugs, which can offer improved efficacy and safety profiles. enamine.net The synthesis of various substituted 2,3-dihydro-1H-inden-1-amine derivatives is documented in patent literature, highlighting their importance as intermediates in the preparation of pharmacologically active compounds. google.com

The indanone framework, closely related to inden-amine, has been widely used to synthesize compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. beilstein-journals.org The strategic incorporation of the chiral amine function from this compound allows for the stereoselective construction of novel, biologically active scaffolds. This approach is instrumental in generating libraries of compounds for drug discovery. researchgate.net

Furthermore, the structural motifs present in this compound are relevant to the synthesis of analogs of natural products. nih.gov Many natural alkaloids and other bioactive molecules contain complex, nitrogen-containing heterocyclic systems. beilstein-journals.org The indane scaffold itself has been a starting point for the synthesis of various natural products and their derivatives, demonstrating the utility of this chemical class in accessing intricate molecular architectures. researchgate.net

A specific and significant application of chiral amino-indane scaffolds is in the synthesis of Retinoid-related orphan receptor γt (RORγt) inverse agonists. RORγt is a key therapeutic target for various autoimmune diseases. researchgate.net The clinical candidate TAK-828F, a potent and selective RORγt inverse agonist, incorporates an amino-indane moiety as one of its three primary structural fragments. researchgate.netnih.gov

The synthesis of TAK-828F involves the coupling of a chiral amino-indane unit with a tetrahydronaphthyridine core and a cis-1,3-disubstituted cyclobutane (B1203170) carboxylic acid. researchgate.netnih.gov The development of a scalable, asymmetric synthesis for the core components of TAK-828F underscores the industrial importance of such chiral building blocks. acs.orgacs.org The precise stereochemistry of the amino-indane is critical for the molecule's potent inverse agonist activity at the RORγt ligand-binding domain.

Mechanistic Studies of Molecular and Cellular Interactions

The structural features of this compound and its analogs make them valuable tools for studying interactions with key biological systems, particularly within the central nervous system.

Compounds with structures similar to this compound are often investigated for their potential neurological effects. ontosight.ai The aminoindane scaffold is a component of various molecules that interact with neurotransmitter systems. For example, certain ligands for serotonin (B10506) receptors, such as the 5-HT7 receptor, share structural similarities with this class of compounds. The 5-HT7 receptor is implicated in a range of CNS disorders, and molecules that modulate its activity are of significant therapeutic interest. nih.gov While direct studies on this compound's receptor binding profile are specific, its scaffold suggests potential for interaction with monoaminergic systems, making it and its derivatives interesting candidates for neuropharmacological research.

Related indanone analogs have been extensively studied as potent inhibitors of enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Acetylcholinesterase (AChE) Inhibition: A variety of indanone derivatives have been designed and synthesized as inhibitors of acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease. nih.govacs.org Some of these compounds have demonstrated exceptionally high potency. For instance, one series of novel indanone derivatives yielded a compound (6a) with an IC₅₀ value of 0.0018 µM for AChE, which was 14-fold more potent than the established drug Donepezil. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the indanone core are critical for inhibitory activity. nih.gov

| Selected Indanone Analogs | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 6a | Acetylcholinesterase (AChE) | 0.0018 | nih.govresearchgate.net |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | ~0.025 | researchgate.net |

| Compound 5c | Acetylcholinesterase (AChE) | 0.12 | nih.gov |

| Compound D29 | Acetylcholinesterase (AChE) | 0.0224 | acs.org |

| Compound 64 | Acetylcholinesterase (AChE) | 12.01 | researchgate.net |

Monoamine Oxidase B (MAO-B) Inhibition: The 1-indanone (B140024) scaffold has also proven to be a promising lead for the design of high-potency, reversible inhibitors of monoamine oxidase B (MAO-B). nih.gov Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. Research has shown that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC₅₀ values in the low nanomolar range (0.001 to 0.030 µM). nih.gov In contrast, C5-substituted derivatives are comparatively weaker. nih.gov Further modifications, such as the addition of a 2-benzylidene group, have also yielded potent and specific MAO-B inhibitors. nih.gov

| Selected Indanone Analogs | Target Enzyme | IC₅₀ (µM) | Reference |

| C6-Substituted Indanones | Monoamine Oxidase B (MAO-B) | 0.001 - 0.030 | nih.gov |

| 2-benzylidene-1-indanone (Lead) | Monoamine Oxidase B (MAO-B) | < 2.74 | nih.gov |

| Compound 3e (DTL) | Monoamine Oxidase B (MAO-B) | 0.232 | sci-hub.se |

| Compound 3d (DTL) | Monoamine Oxidase B (MAO-B) | 0.541 | sci-hub.se |

These findings highlight the versatility of the indanone core, a close structural relative of this compound, in generating potent and selective enzyme inhibitors for neurodegenerative diseases.

Investigation of Compound Engagement with Specific Molecular Targets and Pathways

The indane nucleus and its analogs, such as aminoindanes, are recognized for their attractive biological profiles, serving as scaffolds for neuroleptic and neuroprotective molecules. eburon-organics.com While specific molecular targets for this compound are not extensively detailed in publicly available research, the broader class of aminoindane pharmacophores is studied for potential neurological effects. eburon-organics.comontosight.ai

Research into structurally related compounds can provide insights into potential, though unconfirmed, pathways of interest. For instance, compounds containing a methoxy-amine structure, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are known to be potent agonists at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govfrontiersin.org These receptors are critical targets in the treatment of neuropsychiatric disorders. nih.govresearchgate.net The engagement of 5-MeO-DMT with these receptors has been extensively studied, revealing molecular interactions that underpin its anxiolytic and antidepressant-like activities. nih.govresearchgate.net Although this compound has a different core structure (indane vs. tryptamine), the shared methoxy (B1213986) and amine functional groups suggest that investigation into its activity at serotonin receptors could be a viable research direction. However, without direct experimental evidence, any potential engagement with these targets remains speculative.

The development of therapeutic molecules often relies on modifying a core scaffold to fine-tune its interaction with specific molecular targets. eburon-organics.com The rigid nature of the indane framework in this compound makes it an ideal candidate for such rational drug design, where modifications can be systematically made to probe interactions with various receptors and enzymes within the central nervous system.

Activation Mechanisms of Taste Receptors (e.g., hT1R1/hT1R3 umami receptor)

The sensation of taste is a critical physiological function mediated by specific G protein-coupled receptors (GPCRs). The umami, or savory, taste is detected by a heterodimer of two such receptors: Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3). nih.gov This hT1R1/hT1R3 complex is activated by L-amino acids, most notably monosodium glutamate (B1630785) (MSG). nih.govresearchgate.net The binding of glutamate to the T1R1 subunit initiates a conformational change in the receptor complex, triggering intracellular signaling pathways that ultimately lead to the perception of umami taste. researchgate.net This signaling can be further enhanced by 5'-ribonucleotides, which act as positive allosteric modulators. researchgate.net

Despite the detailed understanding of the hT1R1/hT1R3 receptor, a review of the scientific literature does not reveal any studies investigating the engagement of this compound or related indane derivatives with this, or any other, taste receptor. The research focus for aminoindanes has predominantly been on their potential neurological effects. eburon-organics.comontosight.ai Therefore, any discussion of the activation of taste receptors by this compound would be entirely theoretical, as there is currently no experimental basis for such an interaction.

For context, the table below outlines the basic function of the primary umami taste receptor.

| Receptor Complex | Primary Agonist | Modulator Example | Function |

| hT1R1/hT1R3 | L-Glutamate | Inosine Monophosphate (IMP) | Detection of savory (umami) taste |

Development and Research into Photopharmacology and Photoswitchable Indane Derivatives

Photopharmacology is an emerging field that utilizes light to control the activity of bioactive molecules with high spatiotemporal precision. nih.govpharmaceutical-journal.com This approach involves incorporating a molecular photoswitch—a moiety that undergoes a reversible structural change in response to specific wavelengths of light—into the structure of a drug. wikipedia.org This "on/off" capability offers the potential to activate a drug only at a desired site of action, thereby minimizing systemic side effects. nih.gov

The rigid framework of the indane nucleus is a suitable scaffold for the design of photoswitchable ligands. By chemically linking an indane-based pharmacophore to a photoswitchable moiety like azobenzene, it is theoretically possible to create a light-controlled therapeutic agent. In such a design, one isomer might bind effectively to a target receptor or enzyme, eliciting a biological response, while the other isomer, with its different geometry, would be inactive.

The general principle involves designing a molecule where the biologically active conformation corresponds to one of the photoisomers. For example, the elongated trans-azobenzene might properly position the indane moiety within a receptor's binding pocket, while the bent cis-azobenzene would withdraw it, abolishing its activity. Light could then be used to reversibly switch the compound between its active and inactive states. nih.gov This strategy has been successfully applied to various biological targets, including ion channels and other receptors. nih.govnih.gov While specific photoswitchable derivatives of this compound are not prominently featured in the literature, the principles of photopharmacology strongly support the potential for using its indane core in the development of future light-activated therapeutics.

The table below summarizes key features of common molecular photoswitches used in photopharmacology.

| Photoswitch Class | Isomerization Mechanism | Inducing Light (Typical) | Reversion | Key Feature |

| Azobenzene | E/Z (trans/cis) Isomerization | UV-A → cis; Blue Light → trans | Visible Light or Thermal | Robust and widely used |

| Spiropyran | Ring-opening/closing | UV → Merocyanine (open) | Visible Light or Thermal | Large change in electronic properties |

| Diarylethene | 6π Electrocyclization | UV → Closed-ring | Visible Light → Open-ring | High fatigue resistance |

Theoretical and Computational Investigations of S 5 Methoxy 2,3 Dihydro 1h Inden 1 Amine

Molecular Docking Studies for Ligand-Receptor Interactions

No molecular docking studies detailing the interaction of (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine with specific biological receptors have been found in the reviewed literature.

Structure-Activity Relationship (SAR) Studies via Computational Methodologies

There are no available computational SAR studies that would provide insight into how structural modifications of this compound influence its biological activity.

Prediction of Binding Affinities and Selectivity Profiles for Biological Targets

Research predicting the binding affinities and selectivity of this compound for various biological targets through computational methods is not available.

Conformational Analysis and the Stereochemical Impact on Biological Activity

No studies were found that specifically analyze the conformational landscape of this compound or the impact of its stereochemistry on biological function.

Analytical and Spectroscopic Characterization Methods for S 5 Methoxy 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating components of a mixture, which is crucial for both purity assessment and the isolation of specific stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds like (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine. mdpi.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. mdpi.com

The determination of the enantiomeric ratio is critical in pharmaceutical and chemical research, as different enantiomers can exhibit varied biological activities. researchgate.net Cellulose-based CSPs are commonly employed for their effective separation of a wide range of chiral molecules. mdpi.com The progress of asymmetric reactions to produce enantiopure amines can be effectively monitored by chiral HPLC to establish when the desired enantiomeric purity has been achieved. mdpi.com

Key Parameters in Chiral HPLC Analysis:

Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Daicel Chiralpak series), are widely used for their broad applicability. mdpi.comrsc.org

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. rsc.org The ratio of these solvents is optimized to achieve the best separation.

Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the analyte to ensure high sensitivity. rsc.org

Below is a table summarizing typical conditions for the chiral HPLC analysis of a chiral amine.

| Parameter | Typical Value / Condition | Purpose |

| Column | Daicel Chiralpak OD-3 or AD-3 | Provides the chiral environment for separation. rsc.org |

| Mobile Phase | Hexane/Isopropanol (e.g., 95:5 v/v) | Elutes the compounds through the column. rsc.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. rsc.org |

| Temperature | 25 °C | Ensures reproducible retention times. rsc.org |

| Detection | UV at 254 nm | Quantifies the amount of each enantiomer. rsc.org |

| Output Data | Retention times (t R ) for each enantiomer, peak area | Used to calculate enantiomeric excess (ee). |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and thermally stable compounds, including derivatives of this compound. For non-volatile compounds, derivatization is often employed to increase volatility. researchgate.net

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. scispace.com As the separated components exit the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. scispace.com

Typical GC-MS System Parameters:

GC Column: A fused silica (B1680970) capillary column is commonly used for its high resolution. scispace.com

Carrier Gas: An inert gas, typically helium, is used to carry the sample through the column. scispace.com

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns. scispace.com

Temperature Program: The oven temperature is ramped up over time to facilitate the separation of compounds with different boiling points. scispace.com

The following table outlines typical parameters for a GC-MS analysis.

| Parameter | Typical Value / Condition | Purpose |

| Column | VF-5ms fused silica capillary column (30 m x 0.25 mm x 0.25 µm) | Separates volatile compounds. scispace.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) | Transports the sample through the GC column. scispace.com |

| Injection Mode | Splitless or split | Introduces the sample into the system. scispace.com |

| Oven Program | Initial temp (e.g., 70°C), ramped to a final temp (e.g., 300°C) | Separates components based on boiling points. scispace.com |

| Ionization Energy | 70 eV (Electron Ionization) | Fragments the molecule for mass analysis. scispace.com |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

| Data Output | Retention time and mass spectrum | Used for identification and quantification. scispace.com |

Mass Spectrometry for Molecular Structure Elucidation (e.g., Liquid Chromatography-High-Resolution Mass Spectrometry)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a premier technique for molecular structure elucidation, offering high sensitivity and selectivity. nih.govnih.gov This method is particularly valuable for analyzing complex mixtures and confirming the elemental composition of newly synthesized compounds. researchgate.net

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. When coupled with liquid chromatography, LC-HRMS can separate a compound from its impurities before high-resolution mass analysis. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is isolated, fragmented, and its fragments analyzed to provide detailed structural information. nih.gov

| Feature | Description | Advantage |

| High Resolution | The ability of the mass analyzer to distinguish between two peaks of slightly different mass-to-charge ratios. nih.gov | Allows for accurate mass measurement and determination of elemental composition. |

| Accurate Mass | The experimentally measured mass of an ion, used to calculate the elemental formula. | Confirms the molecular formula of the target compound and its derivatives. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) is common for polar molecules, producing protonated molecules [M+H]⁺. d-nb.info | Soft ionization technique that keeps the molecule intact. |

| Tandem MS (MS/MS) | An ion of interest is selected, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed. | Provides detailed structural information and confirms connectivity of atoms. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. nanoqam.camsu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. encyclopedia.pub For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming its structure.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of protons of each type (integration), and the connectivity between neighboring protons (spin-spin coupling, J). organicchemistrydata.org

¹³C NMR: This provides information on the number of different types of carbon atoms in a molecule and their chemical environment. encyclopedia.pub

The combination of these NMR techniques allows for a complete assignment of all protons and carbons in the molecular structure.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the core structure of 5-Methoxy-2,3-dihydro-1H-inden-1-amine.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

| CH-1 (amine) | ~4.5 - 4.8 | ~55 - 60 | Triplet (t) or Doublet of doublets (dd), coupled to C2 protons. |

| CH₂-2 | ~1.8 - 2.5 and ~2.7 - 3.1 | ~30 - 35 | Multiplets (m), two distinct signals for the two diastereotopic protons. |

| CH₂-3 | ~2.9 - 3.3 | ~35 - 40 | Multiplet (m). |

| Aromatic CH-4 | ~6.7 - 6.8 | ~110 - 115 | Doublet (d). |

| Aromatic C-5 | — | ~158 - 162 | Quaternary carbon attached to the methoxy (B1213986) group. |

| Aromatic CH-6 | ~6.6 - 6.7 | ~112 - 117 | Singlet (s) or narrow doublet. |

| Aromatic CH-7 | ~7.1 - 7.2 | ~125 - 130 | Doublet (d). |

| Methoxy OCH₃ | ~3.8 | ~55 | Singlet (s). |

| NH₂ | ~1.5 - 3.0 (variable) | — | Broad singlet (br s), chemical shift is concentration and solvent dependent. |

Other Spectroscopic Methods (e.g., UV-Visible Spectroscopy for Photoswitchable Compounds)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically involving π-electrons in aromatic systems and other chromophores. researchgate.net

For a compound like 5-Methoxy-2,3-dihydro-1H-inden-1-amine, the aromatic ring and the methoxy group constitute the primary chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands. This technique is particularly useful for:

Quantification: Using the Beer-Lambert law, the concentration of a compound in a solution can be determined.

Monitoring Reactions: Changes in the chromophore during a chemical reaction can be followed spectroscopically.

Studying Interactions: Shifts in the absorption maximum (λmax) can indicate interactions with other molecules, such as DNA. researchgate.net

Characterizing Photoswitchable Compounds: For derivatives designed to be photoswitchable, UV-Vis is essential to monitor the spectral changes that occur upon irradiation with light of specific wavelengths, confirming the isomerization between two states.

| Parameter | Typical Value | Information Provided |

| Solvent | Methanol or Ethanol | The polarity of the solvent can influence the position of the absorption maxima. |

| λmax 1 | ~220-240 nm | Corresponds to π → π* transitions within the benzene (B151609) ring. |

| λmax 2 | ~270-290 nm | Corresponds to n → π* transitions or π → π* transitions influenced by substituents. |

| Molar Absorptivity (ε) | Varies by compound | A measure of how strongly the compound absorbs light at a given wavelength. |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Asymmetric Synthetic Routes

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development, as the chirality of a molecule is often critical to its biological activity and safety. yale.edu Chiral primary amines are particularly valuable as building blocks for a vast array of pharmaceuticals. rsc.org While methods exist for the synthesis of (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, future research is geared towards developing more efficient, cost-effective, and sustainable asymmetric routes.

Emerging strategies in asymmetric synthesis that could be applied or further optimized for indanamine derivatives include:

Catalytic Asymmetric Hydrogenation: This technique is a powerful tool for creating chiral centers. mdpi.com Research into novel transition-metal catalysts, potentially featuring rhodium or ruthenium, could lead to more direct and highly enantioselective methods for producing chiral indanamines from prochiral precursors like imines or enamines. mdpi.com

Biocatalytic Methods: The use of enzymes, such as transaminases, is an increasingly attractive approach. researchgate.net These biocatalysts can offer exceptional enantioselectivity under mild reaction conditions. Developing or engineering specific transaminases for the synthesis of this compound could provide a greener and more efficient manufacturing process. researchgate.net

Advanced Chiral Reagents: The development and application of novel chiral auxiliaries and reagents continue to be a focus. For instance, sulfinamides have proven to be versatile reagents for the asymmetric synthesis of a wide variety of amines and are used on industrial scales. yale.edu Further refinement of such reagents could improve yields and selectivities for indanamine synthesis.

Key Asymmetric Synthesis Strategies

| Synthetic Route | Description | Potential Advantages | Reference |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Uses a chiral catalyst and hydrogen gas to reduce a prochiral molecule, creating a specific stereoisomer. | High atom economy, potential for high enantioselectivity, and catalytic nature reduces waste. | mdpi.com |

| Biocatalytic Transamination | Employs transaminase enzymes to convert a ketone to a chiral amine with high specificity. | Excellent enantioselectivity, mild reaction conditions, environmentally friendly (green chemistry). | researchgate.net |

| Chiral Auxiliaries/Reagents | A chiral molecule (auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Well-established and reliable method for controlling stereochemistry in a wide range of reactions. | yale.edu |

Exploration of New Biological Targets and Therapeutic Applications for Indanamine Scaffolds

The indanamine scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets, thus offering a wide range of therapeutic possibilities. While some aminoindanes have been investigated for their effects on the central nervous system, the full biological potential of this structural class remains largely untapped. researchgate.net

Future research will likely focus on expanding the therapeutic applications of indanamine derivatives by exploring novel biological targets. This involves moving beyond traditional areas and investigating their utility in fields such as:

Oncology: Certain complex indane-based scaffolds have been investigated as agents that target tubulin, a key protein involved in cell division, making them of interest for breast cancer research. mdpi.com Further exploration could involve designing indanamine derivatives that inhibit other cancer-related targets like specific kinases or signaling pathways.

Infectious Diseases: The structural rigidity and chemical functionality of the indanamine scaffold make it a candidate for designing inhibitors of microbial enzymes or proteins. Exploring its potential as an antibacterial, antifungal, or antiviral agent is a promising avenue. nih.govresearchgate.net

Regenerative Medicine: Bioactive molecules can be incorporated into scaffolds used for tissue engineering to promote cellular responses like attachment, proliferation, and differentiation. nih.govmdpi.com Simple indanamine derivatives could be explored for their potential to influence these processes, aiding in the repair and regeneration of damaged tissues. mdpi.com

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling a more rational and efficient design process. nih.gov These methods can be powerfully applied to the this compound scaffold to predict and optimize its properties for specific biological targets.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen virtual libraries of indanamine derivatives against known protein structures to identify potential hits and to understand the key interactions, such as hydrogen bonding, that determine binding affinity. mdpi.com

Quantum Chemical Calculations: These methods can be used to calculate the electronic properties of molecules, such as their reactivity, stability, and pKa. nih.govacs.org This information is crucial for optimizing a drug candidate's pharmacokinetic properties, ensuring it is sufficiently stable and correctly charged to reach its target in the body. nih.gov

Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be created that defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design novel indanamine derivatives with a higher probability of being active.

Computational Drug Design Techniques

| Technique | Application for Indanamine Scaffolds | Reference |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to new biological targets (e.g., enzymes, receptors). | mdpi.com |

| Quantum Chemical Calculations | Calculating electronic properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. | nih.govacs.org |

| Pharmacophore Modeling | Designing novel indanamine derivatives based on the structural requirements of a specific biological target. |

Integration with High-Throughput Screening Methodologies for Discovery of New Bioactive Compounds

High-Throughput Screening (HTS) allows for the rapid testing of hundreds of thousands to millions of chemical compounds for a specific biological activity. youtube.comnih.gov This technology is a powerful engine for drug discovery, enabling the identification of "hit" compounds that can serve as starting points for a drug development program. youtube.com

The integration of the indanamine scaffold with HTS methodologies involves two primary strategies:

Library Synthesis: Creating large, diverse libraries of indanamine derivatives. By systematically modifying the scaffold at various positions (e.g., on the aromatic ring or the amine group), a wide range of chemical space can be explored.

HTS Campaigns: Screening these focused libraries against a multitude of biological targets, including enzymes, receptors, and whole cells, using automated robotic systems. youtube.comnih.gov This approach dramatically increases the probability of discovering novel and unexpected biological activities for the indanamine class of compounds.

The vast amounts of data generated from HTS campaigns can be analyzed to identify structure-activity relationships (SAR), which provide crucial insights for optimizing the initial hits into potent and selective lead compounds. youtube.com Public databases like PubChem serve as repositories for HTS data, fostering further research and method development. nih.gov This combination of combinatorial chemistry and HTS is a highly efficient strategy for unlocking new therapeutic applications for scaffolds like this compound. enamine.net

Q & A

Q. What synthetic methodologies are most effective for producing enantiopure (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine?

The enantioselective synthesis of this compound typically involves asymmetric hydrogenation of ketoxime precursors using chiral phosphine ligands. For example, catalytic hydrogenation of 2,3-dihydro-1H-inden-1-one oxime derivatives with 10 mol% catalyst loading achieves high enantiomeric excess (ee) . Multi-step synthetic routes (5–6 steps) have also been reported, yielding 14–23% final product via reductive amination or functional group transformations, with characterization by NMR and HPLC .

Q. How can researchers ensure enantiomeric purity during synthesis and characterization?

Enantiomeric purity is validated using chiral HPLC or polarimetry. For example, (S)-enantiomers of related dihydroindenamine derivatives are resolved using chiral stationary phases (CSPs) with retention times (tR) and purity >95% . Absolute configuration confirmation may require X-ray crystallography or comparison to known reference standards .

Q. What analytical techniques are critical for structural elucidation of this compound?

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy group at C5) and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., m/z 192.2 [M+H]+ for intermediates) .

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and monitors reaction progress .

Advanced Research Questions

Q. How does the methoxy substituent at C5 influence bioactivity in monoamine oxidase B (MAO-B) inhibition?

The methoxy group enhances selectivity for MAO-B over MAO-A. Structural analogs of Rasagiline (a Parkinson’s drug) with 5-methoxy substitution show 10–50× higher MAO-B inhibition (IC50 = 0.5–2.0 nM) compared to unsubstituted derivatives. This is attributed to improved hydrophobic interactions in the enzyme’s active site .

Q. What strategies optimize bioavailability and blood-brain barrier (BBB) penetration for CNS-targeted applications?

- Prodrug design : Esterification of the amine group (e.g., tert-butoxycarbonyl protection) improves lipophilicity, as seen in brain-targeted prodrugs with 3–5× higher BBB permeability .

- Structural analogs : Fluorination or bromination at C6/C7 positions enhances metabolic stability without compromising MAO-B affinity .

Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with MAO-B. For example:

| Substituent | MAO-B IC50 (nM) | MAO-A Selectivity |

|---|---|---|

| 5-OCH3 | 0.7 | >100× |

| 5-Cl | 2.3 | 50× |

| 5-F | 1.5 | 80× |

Q. How should researchers address contradictory data in enantioselective synthesis yields?

Variability in yields (e.g., 14–23%) arises from catalyst efficiency and reaction conditions. Mitigation strategies include:

- Catalyst screening : Chiral Ru or Ir complexes improve ee (90–99%) compared to traditional Pd-based systems .

- Reaction optimization : Lowering hydrogen pressure (1–5 bar) and temperature (25–40°C) reduces side reactions .

Q. What functionalization approaches expand the compound’s utility in medicinal chemistry?

- Urea/thiourea derivatives : Reaction with aryl isocyanates yields analogs with antioxidant activity (IC50 = 5–20 μM in DPPH assays) .

- Polo-like kinase 2 (PLK2) inhibition : Substitution with tetrahydropteridin scaffolds achieves IC50 < 100 nM, validated via kinase profiling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.